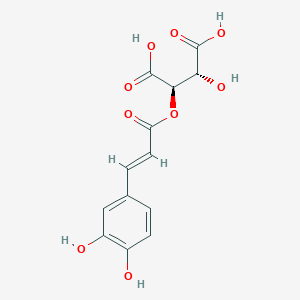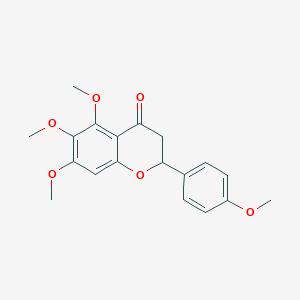
Chrysanthellin B
Vue d'ensemble
Description
Chrysanthellin B is a triterpenoid saponin derived from the plant Chrysanthellum indicum. It is known for its complex structure and significant biological activities, including hemolytic properties. This compound is part of a broader class of natural products that have garnered attention for their potential therapeutic applications .
Applications De Recherche Scientifique
Chrysanthellin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationships of saponins.
Biology: Investigated for its hemolytic activity and potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-diabetic properties.
Industry: Utilized in the development of natural surfactants and foaming agents due to its amphiphilic nature.
Mécanisme D'action
Target of Action
Chrysanthellin B, a triterpenoid saponin, primarily targets the cell membranes of erythrocytes . The amphiphilic properties of saponins enable them to interact with cell membranes as surface-active molecules .
Mode of Action
This compound interacts with cholesterol in the membranes of erythrocytes, forming pores that destabilize the membrane . This interaction leads to hemolysis, the rupture of red blood cells and the release of their contents into surrounding fluid .
Biochemical Pathways
The compound’s hemolytic activity suggests it disrupts normal cellular processes by destabilizing cell membranes .
Result of Action
The primary result of this compound’s action is hemolysis . This can lead to a variety of effects depending on the context, such as the release of hemoglobin into the bloodstream during intravascular hemolysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of cholesterol in cell membranes is crucial for the compound’s interaction and subsequent hemolytic activity . .
Analyse Biochimique
Biochemical Properties
Chrysanthellin B plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as α-amylase, where it exhibits inhibitory activity . This interaction is crucial as it can modulate carbohydrate metabolism. Additionally, this compound interacts with cholesterol in cell membranes, forming pores that destabilize the membrane, leading to hemolysis . These interactions highlight the compound’s potential in modulating metabolic processes and its cytotoxic effects on erythrocytes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with cholesterol in erythrocyte membranes leads to hemolysis, indicating its potential cytotoxicity . Furthermore, its inhibitory effect on α-amylase suggests a role in modulating glucose metabolism, which can impact cellular energy production and storage . These effects underscore the compound’s potential in influencing cellular functions and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to cholesterol in cell membranes, forming pores that disrupt membrane integrity and lead to hemolysis . Additionally, its inhibitory activity on α-amylase involves binding to the enzyme’s active site, preventing substrate access and subsequent carbohydrate breakdown . These mechanisms highlight the compound’s ability to modulate enzymatic activity and cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its hemolytic activity over time, indicating its stability in laboratory conditions . Prolonged exposure to the compound may lead to increased cytotoxicity, emphasizing the need for careful monitoring in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, this compound can induce hemolysis and other toxic effects . These threshold effects highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate metabolic flux and metabolite levels. Its inhibitory effect on α-amylase suggests a role in carbohydrate metabolism, potentially influencing glucose levels and energy production . Additionally, this compound’s interaction with cholesterol in cell membranes may impact lipid metabolism and membrane dynamics . These interactions underscore the compound’s involvement in key metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to interact with cell membranes, facilitating its distribution across different cellular compartments . The compound’s ability to form pores in cholesterol-rich membranes further influences its localization and accumulation within cells . These properties highlight the importance of understanding this compound’s transport mechanisms to optimize its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with cholesterol in cell membranes suggests its localization to membrane-rich regions, such as the plasma membrane and endoplasmic reticulum . Understanding these localization patterns is crucial for elucidating this compound’s activity and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chrysanthellin B involves the extraction of saponins from Chrysanthellum indicum. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Specific reaction conditions, such as temperature and pH, are optimized to ensure the stability and yield of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in biotechnological methods, including plant cell culture and genetic engineering, are being explored to enhance the production efficiency of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Chrysanthellin B undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups in its structure makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The glycosidic bonds in this compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acids and bases for hydrolysis and glycosylation reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .
Comparaison Avec Des Composés Similaires
Chrysanthellin A: Another saponin from Chrysanthellum indicum with similar hemolytic properties.
α-Hederin: A potent oleanane-type saponin with strong hemolytic activity.
Echinocystic Acid: A triterpenoid saponin with a different structural skeleton but similar biological activities.
Uniqueness: Chrysanthellin B is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
[(2S,3R,4S,5R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O26/c1-23-34(64)37(67)40(70)48(77-23)82-45-28(62)21-75-47(43(45)73)81-44-24(2)78-49(42(72)39(44)69)83-46-35(65)27(61)20-76-51(46)84-52(74)58-16-15-53(3,4)17-26(58)25-9-10-31-54(5)13-12-33(80-50-41(71)38(68)36(66)29(19-59)79-50)55(6,22-60)30(54)11-14-56(31,7)57(25,8)18-32(58)63/h9,23-24,26-51,59-73H,10-22H2,1-8H3/t23-,24-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51-,54-,55-,56+,57+,58+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGIVKPPGCCJNP-CWXHWKGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74411-65-7 | |
| Record name | Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16,23-dihydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-β-d-xylopyranosyl ester, (3β,4α,16α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)








